1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine
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Description
1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine, commonly known as DCMPP, is a synthetic piperazine derivative with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. DCMPP has been used as a building block for the synthesis of numerous compounds and has been studied for its potential therapeutic applications.
Scientific Research Applications
Piperazine Derivatives in Therapeutic Applications
Piperazine derivatives are integral to the rational design of drugs, with a plethora of applications including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. These compounds exhibit significant medicinal potential due to the flexibility in the substitution pattern on the piperazine nucleus, which can lead to notable differences in pharmacokinetics and pharmacodynamics. The research emphasizes the potential of piperazine as a versatile building block for drug discovery, suggesting its role in the design of new molecules for treating various diseases (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have shown considerable anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the role of piperazine as a critical component in the development of new anti-TB molecules, offering insights into the design and structure-activity relationship (SAR) of these compounds (Girase et al., 2020).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-24-16-5-3-2-4-15(16)20-8-10-21(11-9-20)25(22,23)17-7-6-13(18)12-14(17)19/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUNPCGTGDOEMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorobenzenesulfonyl)-4-(2-methoxyphenyl)piperazine |
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